2-(4-Fluorophenyl)-2-[4-(thiophen-2-ylsulfonylamino)piperidin-1-yl]acetic acid (referred to as FPTA) is a novel synthetic compound that was first reported in 2013 by a group of researchers from the University of California, San Francisco. FPTA belongs to the class of piperidine derivatives that has shown potential therapeutic properties in several disease models.
FPTA is a crystalline solid that appears as a white powder. The chemical formula of FPTA is C20H24FN3O4S2. The molecular weight of FPTA is 465.55 g/mol. FPTA has a melting point of 244-245 °C. The solubility of FPTA in water is low.
The synthesis of FPTA involves a series of steps that include the reaction of piperidin-1-amine with 4-(2-bromoethyl)phenol, followed by the reaction of the resulting compound with thiophene-2-sulfonyl chloride. The final step involves the reaction of the resulting compound with 4-fluorobenzoic acid. The purity and identity of FPTA were confirmed by various spectral techniques like NMR, HPLC, and mass spectrometry.
There are various analytical methods available for the detection and quantification of FPTA in biological samples like HPLC, LC-MS/MS, and GC-MS. These methods help in determining the pharmacokinetics of FPTA in animal models and humans.
FPTA has shown promising therapeutic properties in various disease models like cancer, inflammation, and neurodegenerative disorders. FPTA exerts its effects by modulating the activity of enzymes like cyclooxygenase-2 and histone deacetylases.
FPTA has been shown to be safe and well-tolerated in animal models. However, more studies are needed to determine the long-term toxicity of FPTA in humans.
FPTA has been used as a tool compound in various disease models to elucidate the role of cyclooxygenases and histone deacetylases in disease progression. FPTA has also been used as a potential anticancer agent.
FPTA has potential implications in the fields of cancer research, inflammatory disorders, and neurodegenerative diseases. FPTA can also be used as a tool compound in the development of novel therapeutics that target cyclooxygenase and histone deacetylases.
The major limitation in the research on FPTA is the lack of clinical studies. More studies are needed to determine the efficacy and safety of FPTA in humans. Future directions in the research on FPTA include the development of more potent analogs and the identification of its molecular targets.
1. Development of more potent analogs of FPTA 2. Identification of the molecular targets of FPTA 3. Conducting pharmacokinetic studies of FPTA in humans 4. Determining the long-term toxicity of FPTA in humans 5. Designing clinical trials to determine the efficacy of FPTA in various diseases 6. Developing targeted drug delivery systems for FPTA 7. Investigating the effect of FPTA on epigenetic modifications 8. Studying the potential use of FPTA as a chemosensitizer in cancer therapy 9. Exploring the use of FPTA in combination therapies for various diseases 10. Conducting more studies on the pharmacodynamics of FPTA in animal models and humans.
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